
Bactenecin
Vue d'ensemble
Description
Bactenecin is a small cationic antimicrobial peptide composed of 12 amino acids, found in bovine neutrophils. It is the smallest known cationic antimicrobial peptide with the sequence RLCRIVVIRVCR-NH2, consisting of four arginine residues, two cysteine residues, and six hydrophobic residues . This compound plays a crucial role in the innate immune system by exhibiting broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bactenecin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The cysteine residues in this compound form a disulfide bond, which is crucial for its antimicrobial activity .
Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology, where the gene encoding this compound is inserted into a suitable expression system, such as Escherichia coli. The expressed peptide is then purified using chromatographic techniques to achieve high purity .
Analyse Des Réactions Chimiques
Redox Reactions Involving Disulfide Bonds
The disulfide bond in bactenecin is critical for its antimicrobial activity. Reduction with agents like dithiothreitol (DTT) linearizes the peptide, abolishing activity against Gram-negative bacteria (e.g., E. coli MIC increases from 8 μg/mL to >64 μg/mL) . Re-oxidation restores cyclic conformation and partial activity .
Mechanistic Insight :
- Cyclic structure enhances outer membrane permeabilization (NPN uptake: 450 AU for BN vs. 100 AU for linear Bac2S) .
- Linear derivatives exhibit stronger cytoplasmic membrane depolarization (DiSC₃-5 quenching: 80% for Bac2S vs. 20% for BN) .
Membrane Interaction and Permeabilization
This compound binds lipopolysaccharide (LPS) via electrostatic interactions, displacing divalent cations (Ca²⁺/Mg²⁺) and destabilizing the outer membrane . Its cyclic structure facilitates deep insertion (~9 Å) into lipid bilayers, inducing fluidity changes and dye leakage (e.g., 70% calcein release at 20 μM) .
Table 2: Membrane Activity of this compound Derivatives
Peptide | LPS Binding (Kd, μM) | Dye Leakage (%) | Hemolytic Activity (HC₅₀, μg/mL) |
---|---|---|---|
BN | 0.8 | 70 | >256 |
BM3 | 0.5 | 85 | 128 |
K2W3V10R11 | 0.3 | 95 | >256 |
Amino Acid Substitutions and Derivative Design
Substitutions at positions 2, 3, 10, and 11 modulate activity:
- Arginine additions (BM1, BM3) increase positive charge, enhancing Gram-negative activity (P. aeruginosa MIC: 4 μg/mL for BM3 vs. 16 μg/mL for BN) .
- Tryptophan insertion (BacW2R) boosts hydrophobicity, broadening spectrum (S. aureus MIC: 2 μg/mL) .
- Proline substitution disrupts β-turn structure, reducing activity (E. coli MIC: >64 μg/mL) .
Agglutination and Hemolytic Reactions
Applications De Recherche Scientifique
Antimicrobial Applications
Mechanism of Action
Bactenecin exhibits its antimicrobial effects primarily through its ability to disrupt bacterial cell membranes. It interacts with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis. Studies have demonstrated that this compound can effectively inhibit the growth of various Gram-negative and Gram-positive bacteria, including Escherichia coli and Staphylococcus aureus .
Comparative Efficacy
Recent research indicates that this compound demonstrates superior efficacy compared to traditional antibiotics in certain contexts. For instance, in a study on Burkholderia pseudomallei, this compound exhibited a bactericidal activity exceeding 97% at concentrations as low as 20 µM, outperforming conventional treatments like ceftazidime . Furthermore, its rapid action against biofilm formation makes it a promising candidate for treating chronic infections where biofilm development is a concern.
Bacteria | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Escherichia coli | 1-2 µg/ml | Effective against Gram-negative |
Staphylococcus aureus | 2-4 µg/ml | Effective against Gram-positive |
Burkholderia pseudomallei | 20 µM | Strong biofilm inhibition |
Cancer Therapeutics
Cytotoxic Properties
this compound's cytotoxic effects have been explored in cancer research. It has shown significant cytotoxicity towards various cancer cell lines, including human glioblastoma cells and rat embryonic neurons . The peptide's ability to induce cell death in these models suggests potential applications in targeted cancer therapies.
Case Studies
In murine models of Ehrlich ascites carcinoma, structural modifications of caprine bactenecins (related peptides) demonstrated enhanced selectivity and activity against cancer cells while minimizing effects on normal cells . This indicates that derivatives of this compound could be developed into effective anticancer agents.
Wound Healing Applications
Biocompatibility and Antibacterial Properties
this compound's biocompatibility makes it suitable for incorporation into wound dressings. Its antibacterial properties can help prevent infections in wounds, thereby promoting faster healing. Research has shown that integrating this compound into chitosan-based membranes significantly enhances their antibacterial efficacy against both Gram-negative and Gram-positive bacteria .
Innovative Formulations
Recent advancements have focused on developing cross-linked polymer membranes containing this compound for wound dressing applications. These formulations not only provide a physical barrier but also actively combat bacterial colonization, thereby reducing the risk of infection during the healing process .
Future Directions and Research
The ongoing research into the structural modifications of this compound aims to enhance its stability, reduce cytotoxicity, and broaden its antimicrobial spectrum. Recent studies have synthesized various derivatives with increased positive charge and hydrophobicity, leading to improved antibacterial activity . These innovations could pave the way for new therapeutic agents derived from this compound.
Mécanisme D'action
Bactenecin exerts its antimicrobial effects by interacting with negatively charged bacterial cell membranes. This interaction increases membrane permeability and disrupts the transmembrane potential, leading to the destruction of cell membrane integrity and ultimately cell death . The peptide’s cationic nature and amphipathic structure facilitate its binding to bacterial membranes .
Comparaison Avec Des Composés Similaires
Bactenecin 7 (Bac7): A longer proline-rich antimicrobial peptide with a different mechanism of action, primarily inhibiting protein synthesis.
Oncocin (Onc112): Another proline-rich antimicrobial peptide with a similar mode of action to Bac7.
Caprine Bactenecins: Derived from goat leukocytes, these peptides exhibit potent antimicrobial activity and are being explored for their therapeutic potential.
Uniqueness: this compound’s uniqueness lies in its small size and the presence of a disulfide bond, which is essential for its antimicrobial activity. Its ability to disrupt bacterial membranes without significant cytotoxicity to host cells makes it a promising candidate for therapeutic applications .
Activité Biologique
Bactenecin is a cationic antimicrobial peptide (AMP) derived from bovine neutrophils, notable for its role in the innate immune response. This article explores the biological activity of this compound, focusing on its antimicrobial properties, immunomodulatory effects, and potential therapeutic applications.
This compound is characterized by a relatively small size (12 amino acids), a positive charge, and a beta-turn structure. The peptide's activity is primarily attributed to its ability to disrupt bacterial membranes, particularly in Gram-negative bacteria. Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including drug-resistant strains.
Table 1: Properties of this compound and Its Derivatives
Peptide | Sequence | Length | pI | MW (Da) | Charge | Hydrophobicity (%) |
---|---|---|---|---|---|---|
BN | RLCRIVVIRVCR | 12 | 11.53 | 1485.92 | +4 | 66 |
BM1 | RLCRIVVIRVCRRR | 14 | 12.00 | 1798.29 | +6 | 57 |
BM2 | RLCRIVIVVIRVCR | 14 | 11.53 | 1698.21 | +4 | 71 |
BM3 | RRLCKRIVVVIRKVCRRR | 18 | 12.13 | 2309.96 | +9 | 50 |
Antimicrobial Activity
This compound has been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that it can effectively inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. A notable study highlighted the concentration-dependent bactericidal effects of this compound against various bacterial strains, with minimum inhibitory concentrations (MICs) varying based on the target organism .
Case Study: Efficacy Against Mycobacteria
In an investigation into its efficacy against mycobacterial species, this compound exhibited significant activity against Mycobacterium marinum, with a notable ability to activate macrophage-like cells, enhancing their bactericidal functions . This suggests that this compound not only acts directly on bacteria but also modulates immune responses.
Immunomodulatory Effects
This compound's role extends beyond direct antimicrobial action; it also influences immune cell function. Research has shown that it can upregulate cytokines such as TNF-α and IL-1β in macrophages, indicating its potential as an immunomodulatory agent . This dual function enhances its appeal for therapeutic applications, particularly in treating infections where both antimicrobial and immunomodulatory effects are beneficial.
Derivatives and Enhanced Activity
Recent studies have focused on developing derivatives of this compound to enhance its antimicrobial properties while reducing cytotoxicity to host cells. Modifications such as increasing the positive charge or altering hydrophobicity have been explored . For example, derivatives like BM1 and BM3 showed improved antibacterial activity compared to the native peptide.
Table 2: Antimicrobial Efficacy of this compound Derivatives
Peptide | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
BN | 16 | 32 |
BM1 | 8 | 16 |
BM2 | 4 | 8 |
BM3 | 2 | 4 |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing Bactenecin’s structural and functional properties?
- Methodological Answer :
- Structural Analysis : Use circular dichroism (CD) spectroscopy to confirm secondary structures (e.g., β-sheet or helical conformations). For cyclic vs. linear forms, CD can reveal environment-dependent structural shifts .
- Purity Assessment : Employ high-performance liquid chromatography (HPLC) with ≥95% purity thresholds, though specific protocols should align with peer-reviewed studies rather than commercial guidelines .
- Antimicrobial Activity : Perform minimum inhibitory concentration (MIC) assays using standardized bacterial strains (e.g., E. coli UB1005 or S. aureus). Include membrane potential-sensitive probes (e.g., 3,3′-dipropylthiadicarbocyanine iodide) to assess cytoplasmic membrane disruption .
Q. How does this compound’s cyclic structure influence its antimicrobial efficacy compared to linear analogs?
- Methodological Answer :
- Compare cyclic this compound with linear derivatives (e.g., Bac2S) in MIC assays against Gram-negative (e.g., P. aeruginosa) and Gram-positive (S. aureus) strains.
- Use lipopolysaccharide (LPS) affinity assays to quantify interactions with bacterial outer membranes. Cyclic this compound demonstrates higher LPS binding and permeability in wild-type strains, explaining its Gram-negative specificity .
- Validate findings using outer membrane-deficient mutants (e.g., E. coli DC2) to isolate cytoplasmic membrane effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s efficacy against Gram-positive bacteria?
- Methodological Answer :
- Variable Control : Standardize bacterial strains, growth phases, and peptide concentrations. For example, linear derivatives show activity against S. aureus, while cyclic forms may require higher concentrations .
- Membrane Composition Analysis : Use lipid bilayer models to assess how cholesterol (abundant in eukaryotic membranes) affects this compound’s selectivity.
- Statistical Rigor : Apply multivariate analysis to account for variables like pH, ionic strength, and serum interference. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to design robust studies .
Q. What strategies optimize this compound’s stability and bioavailability in in vivo models?
- Methodological Answer :
- Formulation Studies : Test lipid nanoparticle encapsulation or PEGylation to reduce enzymatic degradation. Use fluorescence tagging to track biodistribution in animal models.
- Pharmacokinetic Profiling : Conduct time-kill assays combined with serum stability tests (e.g., incubation in 50% fetal bovine serum for 24 hours).
- Ethical Compliance : For in vivo work, adhere to institutional guidelines for animal welfare, including sample size justifications and endpoint criteria .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action beyond membrane disruption?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated bacteria to identify dysregulated pathways (e.g., stress response genes).
- Proteomics : Use mass spectrometry to detect peptide-induced protein misfolding or aggregation.
- Data Integration : Apply systems biology tools (e.g., STRING database) to map interactions between affected proteins and pathways. Ensure reproducibility by depositing raw data in public repositories per journal guidelines .
Q. Methodological Considerations for Data Analysis
Q. What statistical approaches are critical for analyzing this compound’s dose-response data?
- Methodological Answer :
- Use nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ values.
- For synergy studies with antibiotics, apply the fractional inhibitory concentration index (FICI) to classify additive, synergistic, or antagonistic effects.
- Consult statisticians early to power studies appropriately, especially for high-throughput screening .
Q. How should researchers address variability in antimicrobial assay results across laboratories?
- Methodological Answer :
- Adopt CLSI or EUCAST guidelines for MIC determinations.
- Include internal controls (e.g., polymyxin B for Gram-negative assays) and inter-laboratory calibration.
- Report detailed protocols in supplementary materials, including buffer compositions and incubation conditions .
Q. Literature Review and Knowledge Gaps
Q. What frameworks are effective for identifying research gaps in this compound studies?
- Methodological Answer :
- Conduct scoping reviews using platforms like PubMed and EMBASE, filtering for studies on "cationic antimicrobial peptides" and "membrane disruption mechanisms."
- Apply PICO (Population, Intervention, Comparison, Outcome) to structure queries, e.g., "In E. coli (P), how does this compound (I) compare to polymyxin B (C) in reducing bacterial load (O)?" .
- Use tools like PRISMA-ScR for transparent reporting .
Q. Ethical and Reproducibility Standards
Q. What documentation is essential for ensuring reproducibility in this compound research?
- Methodological Answer :
- Experimental Details : Describe peptide synthesis (solid-phase vs. recombinant), purification methods, and storage conditions (e.g., lyophilization buffers).
- Data Availability : Share raw fluorescence microscopy images, MIC values, and statistical code via repositories like Zenodo.
- Ethical Disclosures : Declare conflicts of interest and funding sources, following journal-specific policies .
Propriétés
IUPAC Name |
2-[[28-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-13,22-di(butan-2-yl)-10,25-bis[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24,27-octaoxo-7,16,19-tri(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H118N24O13S2/c1-13-34(11)46-57(97)78-38(21-17-25-75-62(69)70)49(89)83-43(31(5)6)54(94)82-42(53(93)79-39(59(99)100)22-18-26-76-63(71)72)29-102-101-28-41(81-51(91)40(27-30(3)4)80-48(88)36(64)19-15-23-73-60(65)66)52(92)77-37(20-16-24-74-61(67)68)50(90)86-47(35(12)14-2)58(98)85-44(32(7)8)55(95)84-45(33(9)10)56(96)87-46/h30-47H,13-29,64H2,1-12H3,(H,77,92)(H,78,97)(H,79,93)(H,80,88)(H,81,91)(H,82,94)(H,83,89)(H,84,95)(H,85,98)(H,86,90)(H,87,96)(H,99,100)(H4,65,66,73)(H4,67,68,74)(H4,69,70,75)(H4,71,72,76) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHISNKCGUDDGEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)C(C)C)CCCN=C(N)N)C(C)CC)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H118N24O13S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1483.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116229-36-8 | |
Record name | Bactenecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116229368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.